molecular formula C14H9ClN2O B7742341 2-(2-chlorophenyl)-1H-quinazolin-4-one

2-(2-chlorophenyl)-1H-quinazolin-4-one

Cat. No.: B7742341
M. Wt: 256.68 g/mol
InChI Key: CYFBBWSUIVQAFO-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1H-quinazolin-4-one is an organic compound belonging to the quinazolinone class of heterocycles, which are characterized by a benzene ring fused to a 4-pyrimidinone ring . This specific scaffold is recognized in medicinal chemistry as a privileged structure for the design and synthesis of novel bioactive molecules . While direct biological data for this precise compound is limited in the available literature, its core structure is a key precursor and synthetic intermediate for compounds with significant research value. Scientific studies on closely related 2-(2-chlorophenyl)quinazolin-4-one derivatives have demonstrated considerable potential, particularly in antimicrobial research. For instance, dimeric forms of 2-(2-chlorophenyl)-quinazolin-4-ones have been synthesized and evaluated, showing excellent and very good activity against a range of bacterial strains such as Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa , as well as fungal strains including Candida albicans and Aspergillus niger . The broader quinazolinone family exhibits a wide spectrum of documented biological activities, underpinning their research utility. These activities include anticancer, anti-inflammatory, anticonvulsant, antimalarial, and antitubercular properties, making the quinazolinone core a versatile template in investigative pharmacology and drug discovery . Researchers value this compound primarily as a building block for developing more complex derivatives, such as Schiff bases hybridized with other heterocycles like thiophene or furan, which have been explored for enhanced antitubercular and other chemotherapeutic activities . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-chlorophenyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1-8H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFBBWSUIVQAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-(2-Chlorophenyl)-4H-benzo[d] oxazin-4-one

The synthesis begins with the N-acylation of anthranilic acid (1) using 2-chlorobenzoyl chloride (2) in pyridine at 0°C, followed by dehydrative cyclization to form the lactone intermediate, 2-(2-chlorophenyl)-4H-benzo[d]oxazin-4-one (3) . This step achieves a 92% yield, as confirmed by IR and NMR spectroscopy, with characteristic lactone carbonyl absorption at 1769 cm⁻¹ and aromatic C=C stretches at 1474–1605 cm⁻¹.

Ring-Opening and Cyclization with Ammonia

While the original study utilized hydrazine hydrate to synthesize 3-amino derivatives, theoretical pathways suggest that substituting hydrazine with ammonia could yield 2-(2-chlorophenyl)-1H-quinazolin-4-one. The lactone (3) reacts with aqueous ammonia under reflux, inducing nucleophilic attack at the carbonyl, followed by intramolecular cyclization. Although this method remains speculative, analogous protocols for non-amino quinazolinones support its feasibility.

Graphene Oxide-Catalyzed Cyclocondensation

Reaction of Anthranilamide with 2-Chlorobenzaldehyde

Anthranilamide (4) undergoes cyclocondensation with 2-chlorobenzaldehyde (5) in water using graphene oxide (GO) nanosheets (25 mg) and oxone (307 mg) as co-catalysts. The GO surface promotes imine formation and subsequent oxidation, yielding this compound (6) . This green methodology operates at room temperature, completing in 2–4 hours with an 85% isolated yield.

Mechanistic Insights

  • Imine Formation : GO’s oxygenated groups facilitate Schiff base formation between anthranilamide’s amine and the aldehyde.

  • Cyclization : Intramolecular amidation forms the dihydroquinazolinone intermediate.

  • Oxidation : Oxone (KHSO₅) aromatizes the ring, yielding the final product.

Copper-Catalyzed Imidoylative Cross-Coupling

Synthesis of 2-Isocyanobenzoates

Ethyl 2-isocyanobenzoate (7) is prepared via formylation of anthranilic acid, followed by treatment with POCl₃ and triethylamine. This intermediate serves as a versatile precursor for quinazolinone synthesis.

Coupling with 2-Chlorophenyl-Substituted Amines

A mixture of (7) (1.2 mmol), (2-chlorophenyl)methanamine (8) (1.8 mmol), Cu(OAc)₂·H₂O (5 mol%), and Et₃N in anisole undergoes microwave irradiation (150°C, 20 minutes). The reaction proceeds via imidoylative cross-coupling, forming this compound (6) in 62% yield. The copper catalyst facilitates C–N bond formation, while microwave irradiation enhances reaction kinetics .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(4-Chlorophenyl)-3-ethyl-4(3H)-quinazolinone (CAS: 327167-70-4)

  • Structural difference : The chlorine substituent is at the para position (4-chlorophenyl) instead of ortho.
  • The electron-withdrawing effect of chlorine stabilizes the quinazolinone core, as predicted by Parr and Pearson’s absolute hardness (η) principles .
  • Synthetic yield : Comparable synthesis yields (~77%) via similar pathways .

6-Chloro-4-(2-chlorophenyl)-1H-quinazolin-2-one (CAS: 23441-87-4)

  • Structural difference: An additional chlorine at position 6 of the quinazolinone ring.
  • Impact: The dual chlorine substitution increases molecular weight (291.13 g/mol) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. No melting point or toxicity data are available .

2-(((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one (CAS: 1114654-46-4)

  • Structural difference : Incorporates a thioether-linked oxazole ring with a 3-chlorophenyl group.

Reactivity and Functionalization Potential

  • 2-(2-Chlorophenyl)-1H-quinazolin-4-one : The ortho-chlorine limits rotational freedom, favoring planar conformations critical for π-π stacking in protein binding .
  • 3-(2-Hydroxyethyl)-2-sulfanylidene-1H-quinazolin-4-one (CAS: 16024-85-4) : The sulfanylidene group enhances nucleophilicity, enabling thiol-disulfide exchange reactions .
  • 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one (CAS: 71567-82-3) : The cyclohexyl group improves metabolic stability but introduces steric bulk, reducing binding affinity in some cases .

Q & A

Q. What are the optimal synthetic routes for 2-(2-chlorophenyl)-1H-quinazolin-4-one, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 2-chlorobenzaldehyde with thiourea derivatives under acidic conditions. Key steps include:
  • Reagent Optimization : Use ammonium acetate as a catalyst in ethanol under reflux (80–90°C) to enhance cyclization efficiency .
  • Purity Control : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the quinazolinone core. Yields range from 45% to 68% depending on substituent reactivity .
  • Troubleshooting : Monitor reaction progress using TLC; incomplete cyclization may require extended reaction times or higher temperatures.

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Analysis :
  • 1H NMR : Expect aromatic proton signals between δ 7.2–8.5 ppm (quinazolinone ring) and δ 7.3–7.6 ppm (2-chlorophenyl group). Splitting patterns confirm substitution positions .
  • 13C NMR : Carbonyl (C=O) resonance near δ 162 ppm; chlorophenyl carbons appear at δ 125–135 ppm .
  • X-ray Crystallography :
  • Use SHELX programs for structure refinement. Key parameters: R factor < 0.08, data-to-parameter ratio > 14:1 to ensure accuracy .
  • ORTEP-3 can generate thermal ellipsoid plots to visualize bond angles and torsional strain .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Steps to address:
  • Reproducibility Checks : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP-based vs. resazurin viability assays) .
  • Purity Validation : Use HPLC-MS (C18 column, 0.1% formic acid mobile phase) to confirm ≥95% purity; impurities >2% can skew IC50 values .
  • Dose-Response Curves : Perform triplicate experiments with nonlinear regression analysis (GraphPad Prism) to minimize variability.

Q. What computational strategies are effective for predicting the binding affinity of this compound to kinase targets?

  • Methodological Answer :
  • Molecular Docking :
  • Use AutoDock Vina with PDB structures (e.g., EGFR kinase, 1M17). Focus on the chlorophenyl moiety’s interaction with hydrophobic pockets .
  • Validate docking poses with MD simulations (GROMACS, 100 ns) to assess stability of hydrogen bonds with kinase hinge regions.
  • QSAR Modeling :
  • Train models using descriptors like logP, polar surface area, and H-bond acceptors. R² > 0.7 indicates predictive reliability .

Q. How can multi-step synthetic pathways incorporating this compound be optimized for scalability?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous flow reactors to improve heat transfer and reduce side reactions (e.g., dimerization) during quinazolinone formation .
  • Catalysis Screening : Test Pd/C or Ni catalysts for hydrogenation steps; optimize pressure (1–3 bar H2) to minimize byproducts .
  • Table : Comparative Analysis of Synthetic Routes
StepMethodYield (%)Purity (%)Ref
CyclizationReflux (EtOH)6895
HydrogenationBatch (Pd/C)7297
PurificationColumn Chromatography8599

Data Contradiction Analysis

Q. Why do crystallographic studies report varying bond angles for the quinazolinone core?

  • Methodological Answer : Variations arise from lattice packing effects or refinement protocols:
  • SHELX Refinement : Ensure anisotropic displacement parameters are applied to non-H atoms. Discrepancies >5° in C-N-C angles suggest overfitting .
  • Temperature Factors : Data collected at 100 K (vs. 298 K) reduces thermal motion, improving angle accuracy (e.g., C8-N1-C9 angle: 117.9° vs. 116.0°) .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating this compound’s anti-inflammatory potential?

  • Methodological Answer :
  • NF-κB Inhibition : Transfect RAW264.7 macrophages with a luciferase reporter; measure IC50 at 24h post-LPS stimulation .
  • Cytokine Profiling : Use ELISA to quantify TNF-α/IL-6 levels; compare to dexamethasone controls.
  • False Positives : Include polymyxin B to rule out LPS contamination in cell cultures .

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